

Structural Elucidation of 5-(3-Iodophenyl)pentanoic Acid: A Comprehensive Analytical Framework

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Compound of Interest

Compound Name: 5-(3-Iodophenyl)pentanoic acid

Cat. No.: B13662086

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Executive Summary

The structural elucidation of halogenated aromatic aliphatic acids requires a rigorous, multi-modal analytical approach to unequivocally confirm both regiochemistry and skeletal connectivity. **5-(3-Iodophenyl)pentanoic acid** (C₁₁H₁₃IO₂) is a highly versatile intermediate, frequently utilized in the synthesis of radiopharmaceuticals (via radio-iodine exchange) and as a lipophilic linker in Proteolysis Targeting Chimeras (PROTACs). This whitepaper outlines a self-validating analytical matrix—combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—to definitively characterize its molecular structure.

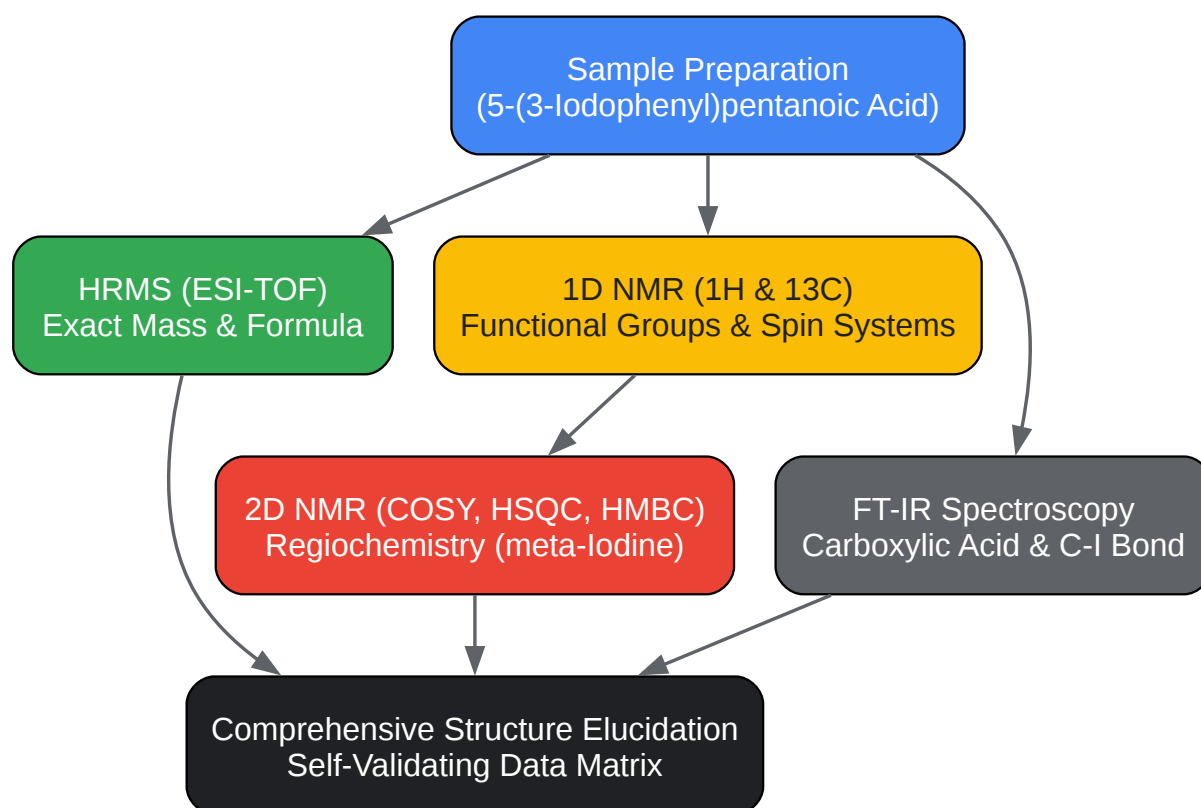
Introduction & Chemical Rationale

The primary challenge in characterizing **5-(3-Iodophenyl)pentanoic acid** lies in differentiating the meta-iodine substitution from its ortho and para isomers, while simultaneously confirming the integrity of the five-carbon aliphatic chain.

A single analytical technique is insufficient to establish this structure with absolute certainty. Mass spectrometry provides the elemental composition but lacks spatial resolution. 1D NMR identifies functional groups, but overlapping aromatic signals can obscure substitution patterns. Therefore, we employ a self-validating workflow where 2D NMR (HMBC/HSQC) bridges the informational gaps left by 1D techniques, and HRMS locks in the exact mass, creating an airtight proof of structure.

Multimodal Analytical Workflow

The following workflow illustrates the logical progression of our structural elucidation strategy. Each node serves as a prerequisite for the next, ensuring that no structural assumption is made without orthogonal validation.



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Fig 1: Multimodal analytical workflow for the structure elucidation of **5-(3-Iodophenyl)pentanoic acid**.

Spectroscopic Characterization & Data Synthesis

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Electrospray Ionization (ESI) in negative ion mode is explicitly selected over positive mode. The terminal carboxylic acid moiety readily deprotonates in polar solvents, forming a highly stable $[M-H]^-$ pseudo-molecular ion. This minimizes in-source fragmentation, allowing for a highly accurate determination of the intact molecular formula.

- Calculated Exact Mass for $C_{11}H_{13}IO_2$: 303.9960 Da
- Observed $[M-H]^-$: 302.9887 m/z (Error < 3 ppm) This confirms the elemental composition and rules out isobaric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: The aliphatic chain chemical shifts are consistent with analogous phenylpentanoic acid derivatives[1]. However, the defining feature of this molecule is the "heavy atom effect" of the iodine atom. Iodine's large, polarizable electron cloud induces severe diamagnetic shielding on the directly attached carbon (C3'), shifting its ^{13}C resonance dramatically upfield to ~94.6 ppm—far outside the typical aromatic window (120–140 ppm).

Furthermore, the aromatic proton splitting pattern is characteristic of meta-substituted iodobenzene systems, where the highly deshielded proton at C2' appears as a distinct singlet (or finely coupled triplet) due to meta-coupling with H4' and H6'[2]. Residual solvent peaks were referenced according to standard literature values (e.g., $CDCl_3$ at 7.26 ppm for 1H)[3].

Table 1: 1H and ^{13}C NMR Spectroscopic Assignments (400 MHz / 100 MHz in $CDCl_3$)

Position	¹³ C Shift (ppm)	¹ H Shift (ppm), Multiplicity, J (Hz)	HMBC Correlations (H to C)
1 (COOH)	179.5	11.0 (br s, 1H)	-
2 (CH ₂)	33.8	2.38 (t, J = 7.4, 2H)	C1, C3, C4
3 (CH ₂)	24.2	1.68 (m, 2H)	C1, C2, C4, C5
4 (CH ₂)	30.6	1.63 (m, 2H)	C2, C3, C5, C1'
5 (CH ₂)	35.2	2.62 (t, J = 7.6, 2H)	C3, C4, C1', C2', C6'
1' (Ar-C)	144.2	-	-
2' (Ar-CH)	137.3	7.54 (t, J = 1.6, 1H)	C1', C3', C4', C6'
3' (Ar-C-I)	94.6	-	-
4' (Ar-CH)	135.1	7.51 (dt, J = 7.8, 1.5, 1H)	C2', C3', C5', C6'
5' (Ar-CH)	130.2	7.01 (t, J = 7.8, 1H)	C1', C3', C4', C6'
6' (Ar-CH)	127.8	7.14 (dt, J = 7.7, 1.5, 1H)	C1', C2', C4', C5

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: Attenuated Total Reflectance (ATR) FT-IR is utilized to bypass solvent interference. The spectrum serves as an orthogonal validation of the functional groups identified in NMR.

- O-H Stretch (Broad): 3300–2500 cm⁻¹ (Indicative of strong hydrogen-bonded carboxylic acid dimers).
- C=O Stretch (Sharp): 1705 cm⁻¹ (Typical for aliphatic carboxylic acids).
- C-I Stretch: ~500 cm⁻¹ (Confirms the presence of the heavy halogen).

Experimental Protocols

The following self-validating protocols are designed to eliminate artifactual data and ensure maximum signal fidelity.

Protocol 1: NMR Acquisition Workflow

- **Sample Dissolution:** Weigh precisely 15 mg of **5-(3-Iodophenyl)pentanoic acid** and dissolve in 0.6 mL of deuterated chloroform (CDCl_3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality Note: CDCl_3 is selected because its non-coordinating nature allows the terminal carboxylic acid to form hydrogen-bonded dimers, which sharpens the O-H resonance and stabilizes the C=O chemical shift.
- **Tube Preparation:** Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming and prevent vortexing artifacts.
- **Instrument Calibration:** Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl_3 and perform automated gradient shimming (Z1-Z5).
- **^1H NMR Acquisition:** Execute a standard 1D proton pulse sequence (zg30) with a 30° flip angle, a 2.0 s relaxation delay (D1), and 16 scans. The 2.0 s delay ensures complete longitudinal (T_1) relaxation of the aliphatic protons for accurate integration.
- **^{13}C NMR Acquisition:** Execute a proton-decoupled ^{13}C pulse sequence (zgpg30). Set the relaxation delay to 2.5 s and acquire 1024 scans. Causality Note: The extended D1 and high scan count are mandatory to achieve an adequate signal-to-noise ratio for the non-protonated quaternary carbons (C1, C1', C3'), which suffer from long T_1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Protocol 2: HRMS Acquisition Workflow

- **Sample Dilution:** Prepare a 1 $\mu\text{g}/\text{mL}$ solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to aid in droplet desolvation.
- **Ionization Optimization:** Inject the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in negative ion mode. Capillary voltage is set to 2.5 kV to prevent corona discharge while maintaining stable spray.

- Data Acquisition: Scan the mass range of m/z 100–1000. Calibrate the TOF analyzer dynamically using a sodium formate cluster reference solution to ensure mass accuracy remains within < 5 ppm throughout the run.

Conclusion

The structure of **5-(3-Iodophenyl)pentanoic acid** is unequivocally established through a synthesized matrix of analytical data. The exact mass confirms the $C_{11}H_{13}IO_2$ formula, while the ^{13}C NMR heavy atom effect at 94.6 ppm locks the position of the iodine atom. Finally, 2D HMBC correlations definitively map the pentanoic acid chain to the meta position relative to the iodine, providing a self-validating, fully characterized molecular profile suitable for downstream pharmaceutical development.

References

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Sources

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